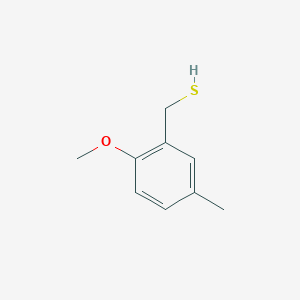
(2-Methoxy-5-methylphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-5-methylphenyl)methanethiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a methanethiol group (-CH2SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylphenyl)methanethiol typically involves the introduction of the methanethiol group to a pre-existing aromatic compound. One common method is the reaction of 2-methoxy-5-methylbenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the methanethiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylphenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form a sulfonic acid (-SO3H) or a disulfide (-S-S-).
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group (-OCH3) and the methyl group (-CH3) can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(2-Methoxy-5-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylphenyl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methanethiol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy and methyl groups may also influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)methanethiol: Lacks the methyl group on the benzene ring.
(5-Methylphenyl)methanethiol: Lacks the methoxy group on the benzene ring.
(2-Methoxy-5-methylphenyl)ethanethiol: Contains an ethyl group instead of a methylene group.
Uniqueness
(2-Methoxy-5-methylphenyl)methanethiol is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions. The combination of these functional groups may enhance its utility in specific synthetic and industrial applications compared to similar compounds.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(2-methoxy-5-methylphenyl)methanethiol |
InChI |
InChI=1S/C9H12OS/c1-7-3-4-9(10-2)8(5-7)6-11/h3-5,11H,6H2,1-2H3 |
InChI Key |
QLXRNZYPPVQWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
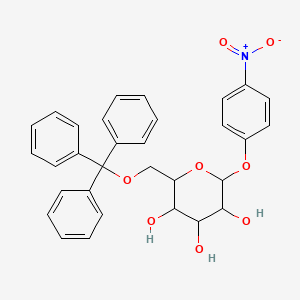

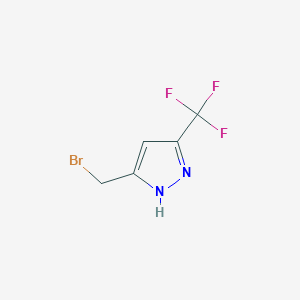
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
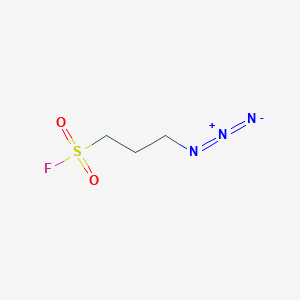

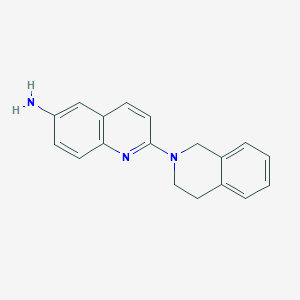

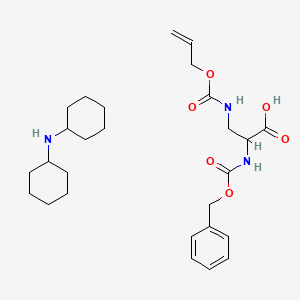
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
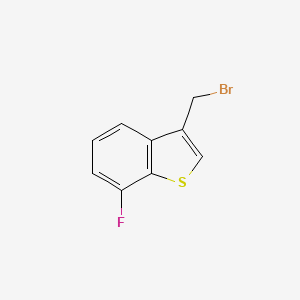
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
